molecular formula C₅₃H₈₅ClN₂O₆ B1662699 diOC18(3) dye CAS No. 34215-57-1

diOC18(3) dye

Cat. No. B1662699
CAS RN: 34215-57-1
M. Wt: 881.7 g/mol
InChI Key: GFZPJHFJZGRWMQ-UHFFFAOYSA-M
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Description

DiOC18(3), also known as 3,3’-Dioctadecyloxacarbocyanine Perchlorate, is a green fluorescent, lipophilic carbocyanine dye . It is widely used as a lipophilic tracer . It is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .


Synthesis Analysis

The dye is used to label target cells . Target cells are labeled with DiOC18 before contact with effector cells . Three fluorescent dyes were initially tested for labeling target cells: fluorescein isothiocyanate (FITC; Sigma) at 50 g/ml in phosphate buffered sulfate (PBS); PKH67-GL (Sigma), a green fluorescent cell linker dye at 1 mM in ethanol; and DiOC18(3), a lipophilic carbocyanine membrane dye (Sigma), at 3 mM in dimethylsulfoxide (DMSO) .


Molecular Structure Analysis

The molecular formula of DiOC18(3) is C53H89ClN2O6 . Its average mass is 885.737 Da and its monoisotopic mass is 884.640930 Da .


Chemical Reactions Analysis

The dye uniformly labels neurons via lateral diffusion in the plasma membrane at a rate of about 0.2–0.6 mm per day in fixed specimens . In living tissue, labeling is more rapid (6 mm per day), due to active dye transport processes .


Physical And Chemical Properties Analysis

The dye is weakly fluorescent in water, but highly fluorescent and quite photostable when incorporated into membranes . It has an extremely high extinction coefficient and short excited-state lifetimes (approximately 1 nanosecond) in lipid environments .

Scientific Research Applications

Cell Membrane Integrity and Muscle Injury Studies

  • Application: Investigating alterations in muscle cell membranes caused by eccentric and isometric contractions.
  • Method: Using diOC18(3) to label mouse skeletal muscle membranes, observed through confocal laser scanning microscopy.
  • Findings: Injured muscle fibers exhibited distinct staining patterns with diOC18(3), highlighting the loss of cell membrane integrity due to contractile activity.
  • Significance: Enabled distinguishing between damaged and healthy muscle fibers, valuable in muscle physiology and injury research (Warren et al., 1995).

Interaction with Biological Membranes

  • Application: Understanding interactions of diOC18(3) with biological membranes.
  • Method: Studied absorption and fluorescence spectra of diOC18(3) in different media and solvents.
  • Findings: Evidence of complex formation of diOC18(3) with egg phosphatidylcholine, suggesting interactions at both ground and excited states.
  • Significance: Insights into the molecular interactions of diOC18(3) with cellular components, relevant for biochemistry and cellular biology studies (Bhowmik et al., 2001).

Dye Aggregation and Disassembly

  • Application: Exploring the dynamics of dye aggregates in the presence of helical foldamers.
  • Method: Investigated the aggregation and disassembly of diOC18(3) using an artificial helical foldamer.
  • Findings: Concentration-dependent aggregation and disassembly of diOC18(3) observed, with changes in solution color indicating the process.
  • Significance: Provides a novel approach to study the behavior of organic molecules in nano-scale volumes, useful in nanotechnology and material science research (Qiu et al., 2019).

Photophysical Properties

  • Application: Investigating the effect of oxygen on the photophysical properties of diOC18(3).
  • Method: Used wide field and confocal scanning optical fluorescence microscopy to study individual dye molecules.
  • Findings: Observed a decrease in the triplet state lifetime of diOC18(3) due to oxygen quenching.
  • Significance: Enhances understanding of the photophysical behavior of dyes, which is crucial in fields like photonics and fluorescence microscopy (Hübner et al., 2001).

Cytotoxicity Assays

  • Application: Developing a flow-cytometry-based cytotoxicity assay.
  • Method: Employed diOC18(3) for labeling effector cells in combination with DNA-dye 7-AAD.
  • Findings: Enabled precise determination of cellular cytotoxicity, maintaining the vitality and activity of effector cells.
  • Significance: Offers an efficient and reliable protocol for cytotoxicity testing, applicable in immunology and pharmacology research (Höppner et al., 2002).

Visualizing Organelles in Living Cells

  • Application: Staining and visualizing mitochondria and nuclei in living cells.
  • Method: Used diOC18(3) to selectively stain organelles in living plant and animal cells.
  • Findings: Demonstrated the potential-dependent accumulation of diOC18(3) in organelles, revealing detailed structural and functional information.
  • Significance: Provides a valuable tool for the study of organelle dynamics and cellular physiology, aiding in research in cell biology and neurosciences (Matzke et al., 1986).

Neuronal Tracing and Labeling

  • Application: Labeling neurons for studying the development and structure of neural networks.
  • Method: Utilized diOC18(3) for both anterograde and retrograde labeling of neurons in various models.
  • Findings: Enabled detailed visualization of neuronal processes and their interactions, with minimal toxicity and long-lasting staining.
  • Significance: Crucial for advancing the understanding of neuronal development and connectivity, particularly relevant in developmental neurobiology and neuroscience research (Honig & Hume, 1989).

Safety And Hazards

DiOC18(3) is classified as a skin irritant (Category 2), an eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) . It is essential to read the safety data sheet supplied with each hazardous product .

Relevant Papers

The dye has been used in various research studies. For instance, it has been used as a fluorogenic probe for the measurement of critical micelle concentration . It has also been used in the design of a flow cytometric assay for the determination of natural killer cell activity . Another study used it to investigate how mesenchymal stromal cells protect endothelial cells from cytotoxic T lymphocyte-induced apoptosis .

properties

IUPAC Name

(2E)-3-octadecyl-2-[(E)-3-(3-octadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H85N2O2.ClHO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-46-54-48-40-33-35-42-50(48)56-52(54)44-39-45-53-55(49-41-34-36-43-51(49)57-53)47-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2-1(3,4)5/h33-36,39-45H,3-32,37-38,46-47H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZPJHFJZGRWMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCCCCCCCCCCCCCC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H85ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diOC18(3) dye

CAS RN

34215-57-1
Record name 3,3′-Dioctadecyloxacarbocyanine perchlorate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34215-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Dioctadecyloxacarbocyanine perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
L Piriou, S Chilmonczyk, N Genetet… - Cytometry: The Journal …, 2000 - Wiley Online Library
Background The most common assay used to detect natural killer (NK) and cytotoxic T‐lymphocyte (CTL) activity is the 51 Cr release assay. The numerous disadvantages of this …
Number of citations: 124 onlinelibrary.wiley.com
Y Ma - 2022 - stars.library.ucf.edu
The p-conjugated supramolecular aggregates have gained significant interest in recent years. The cyanine dye aggregates are particularly interesting due to their unique optical and …
Number of citations: 0 stars.library.ucf.edu
II Smalyukh, BI Senyuk, M Gu… - Liquid Crystals: Optics …, 2005 - spiedigitallibrary.org
We show how a tightly focused laser beam can serve as a tool to image complex patterns of the director using the technique of fluorescence confocal polarizing microscopy (FCPM). We …
Number of citations: 11 www.spiedigitallibrary.org
II Smalyukh, R Pratibha, NV Madhusudana… - The European Physical …, 2005 - Springer
We report on the selective imaging of different director fields in a biaxial smectic A (SmAb) liquid crystal using Fluorescence Confocal Polarizing Microscopy (FCPM) and Polarizing …
Number of citations: 53 link.springer.com
J Ukkola, FW Pratiwi, S Kankaanpää… - Carbohydrate …, 2022 - Elsevier
The isolation of extracellular vesicles (EVs) from milk, a complex mixture of colloidal structures having a comparable size to EVs, is challenging. Although ultracentrifugation (UC) has …
Number of citations: 1 www.sciencedirect.com
V Natarajan, S Ha, A Delgado, R Jacobson… - Cancers, 2022 - mdpi.com
Simple Summary The pancreatic cancer field suffers from a lack of effective treatment options in part due to the severely compromised tumor vasculature that leads to hypoxia and an …
Number of citations: 9 www.mdpi.com
L Luo - 2020 - oaktrust.library.tamu.edu
IGF-1 has been implicated in breast cancer due to its mitogenic and anti-apoptotic effects. Previous studies with the BK5.IGF-1 transgenic (Tg) mouse model reveal that IGF-1 does not …
Number of citations: 0 oaktrust.library.tamu.edu
L Luo, A Santos, K Konganti, A Hillhouse… - Stem Cells, 2022 - academic.oup.com
Insulin-like growth factor I (IGF-1) has been implicated in breast cancer due to its mitogenic and anti-apoptotic effects. Despite substantial research on the role of IGF-1 in tumor …
Number of citations: 7 academic.oup.com
DP Schrijver, RJ Röring, J Deckers, A de Dreu… - Nature Biomedical …, 2023 - nature.com
Immunoparalysis is a compensatory and persistent anti-inflammatory response to trauma, sepsis or another serious insult, which increases the risk of opportunistic infections, morbidity …
Number of citations: 3 www.nature.com
VA Sontakke, PP Lawande, AN Kate, A Khan… - Organic & …, 2016 - pubs.rsc.org
An efficient route was developed for synthesis of bicyclic benzimidazole nucleosides 1–4 from readily available D-glucose. The key reactions were Vörbruggen glycosylation and ring …
Number of citations: 15 pubs.rsc.org

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